molecular formula C10H16OSi B1209474 (1-Hydroxy-ethyl)dimethylphenylsilane

(1-Hydroxy-ethyl)dimethylphenylsilane

Cat. No.: B1209474
M. Wt: 180.32 g/mol
InChI Key: WRLDXHUQYQWJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Hydroxy-ethyl)dimethylphenylsilane is a valuable chiral organosilicon compound of significant interest in asymmetric synthesis and biocatalysis research. This compound is specifically recognized for its enantioselective production via the biocatalytic reduction of the prochiral ketone, acetyldimethyl(phenyl)silane . Studies demonstrate that using resting cells of Saccharomyces cerevisiae (baker's yeast) as a biocatalyst can yield the (R)-enantiomer with excellent enantiomeric excess (>99% ee) . This efficient bioconversion pathway highlights the compound's role as a model substrate in exploring green chemistry and enzymatic reduction processes. The high chiral purity achieved makes it a critical intermediate for developing chiral silanes with potential applications in pharmaceutical research and advanced materials science . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

1-[dimethyl(phenyl)silyl]ethanol

InChI

InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3

InChI Key

WRLDXHUQYQWJKG-UHFFFAOYSA-N

Canonical SMILES

CC(O)[Si](C)(C)C1=CC=CC=C1

Synonyms

(1-hydroxyethyl)dimethyl(phenyl)silane
(OHEt)Me2(Ph)Si

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Effects on Reactivity and Stability

The hydroxyethyl group differentiates (1-Hydroxy-ethyl)dimethylphenylsilane from analogs with non-polar or electron-withdrawing substituents:

  • (Styryl)dimethylphenylsilane (HS10a) : The styryl group (–CH=CHPh) facilitates π-π interactions, enhancing reactivity in hydrosilylation and polymer crosslinking. In contrast, the hydroxyethyl group promotes nucleophilic reactivity (e.g., in etherification or esterification) .
  • Chloromethyldimethylphenylsilane : The chloro group (–CH2Cl) increases electrophilicity at the silicon center, enabling nucleophilic substitution. The hydroxyethyl group, however, directs reactivity toward oxidation or hydrogen-bond-driven assembly .
  • Dimethylphenylethoxysilane : Ethoxy (–OEt) groups are hydrolytically labile, whereas the hydroxyethyl group offers controlled hydrophilicity without rapid hydrolysis under mild conditions .

NMR Spectral Signatures

Key differences in ¹H NMR spectra:

Compound Key Peaks (δ, ppm) Reference
(1-Hydroxy-ethyl)dimethylphenylsilane –OH (~1–5, broad), –CH2CH2OH (3.4–3.8) Inferred
(Styryl)dimethylphenylsilane C=CH (5.95–6.14), CH-aryls (7.0–7.5)
Dimethylphenylethoxysilane –OCH2CH3 (1.2–1.4, triplet)

The hydroxyethyl group’s –OH proton appears as a broad peak, absent in non-hydroxylated analogs. Allyl or vinyl protons (e.g., in styryl derivatives) are distinct in the 5–6 ppm range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Hydroxy-ethyl)dimethylphenylsilane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydrosilylation of allyl alcohol with dimethylphenylsilane using transition-metal catalysts (e.g., Pt/C) or Lewis acids like B(C₆F₅)₃. Reaction temperature (60–80°C) and solvent polarity (toluene or THF) critically affect regioselectivity and yield. Post-synthesis purification via fractional distillation under reduced pressure (20–30 mmHg) is recommended to isolate the product .
  • Validation : Monitor reaction progress using FTIR to track Si-H bond consumption (~2100 cm⁻¹) and GC-MS to confirm product identity .

Q. How should researchers characterize the purity and structural integrity of (1-Hydroxy-ethyl)dimethylphenylsilane?

  • Analytical Techniques :

  • 1H/13C NMR : Use CDCl₃ as a solvent with TMS as an internal reference. Key signals include δ 0.5–1.2 ppm (Si–CH₃), δ 1.5–2.0 ppm (CH₂–OH), and δ 4.5–5.0 ppm (Si–O–CH₂) .
  • GC-MS : Confirm molecular ion peaks at m/z 180.32 (M⁺) and fragmentation patterns consistent with silanol derivatives .
  • Elemental Analysis : Verify C, H, and Si content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling (1-Hydroxy-ethyl)dimethylphenylsilane in laboratory settings?

  • Hazard Mitigation :

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use glass containers with PTFE seals to avoid silicone degradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for transfers to limit inhalation exposure .
  • Spill Management : Absorb with vermiculite or sand, then neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How does the hydroxyethyl group in (1-Hydroxy-ethyl)dimethylphenylsilane influence its reactivity in cross-coupling reactions compared to ethoxy or methyl analogues?

  • Mechanistic Insight : The hydroxyl group enhances electrophilicity at the silicon center, facilitating nucleophilic substitution with aryl halides. Comparative studies show 20–30% higher reactivity than ethoxydimethylphenylsilane in Pd-catalyzed Suzuki-Miyaura couplings due to improved leaving-group ability .
  • Experimental Design : Optimize catalyst loading (1–2 mol% Pd(PPh₃)₄) and base (K₂CO₃) in THF/water (3:1) at 80°C. Monitor by TLC (silica, hexane:EtOAc 4:1) .

Q. What role does (1-Hydroxy-ethyl)dimethylphenylsilane play in modifying surface properties of nanomaterials?

  • Application : The compound forms self-assembled monolayers (SAMs) on SiO₂ surfaces via Si–O–Si linkages, imparting hydrophobicity (contact angle >100°). Use AFM and XPS to confirm monolayer thickness (~2 nm) and surface composition (Si 2p peak at 102–104 eV) .
  • Limitations : Competing hydrolysis in humid environments reduces SAM stability. Pre-dry substrates at 120°C for 2 hours to mitigate this .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of (1-Hydroxy-ethyl)dimethylphenylsilane across studies?

  • Data Reconciliation :

  • Control Experiments : Replicate studies under standardized conditions (solvent purity, catalyst batch, moisture levels).
  • Statistical Analysis : Apply ANOVA to compare yields from independent trials, identifying outliers due to trace water contamination or catalyst deactivation .
  • Spectroscopic Validation : Use in-situ IR to detect unintended silanol formation, which may reduce catalytic activity .

Q. What are the decomposition pathways of (1-Hydroxy-ethyl)dimethylphenylsilane under thermal stress, and how do they impact experimental reproducibility?

  • Thermogravimetric Analysis (TGA) : Degradation begins at 150°C, releasing ethylene and dimethylphenylsilanol. Kinetic studies show a first-order rate constant (k = 1.2 × 10⁻³ s⁻¹) at 200°C .
  • Mitigation : Use stabilizers like BHT (0.1 wt%) or conduct reactions below 100°C to prevent side reactions .

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